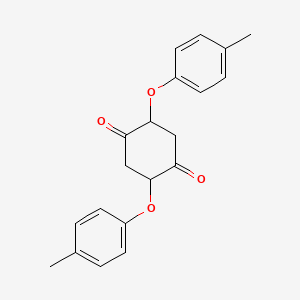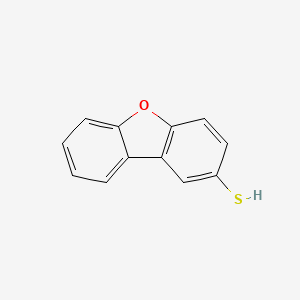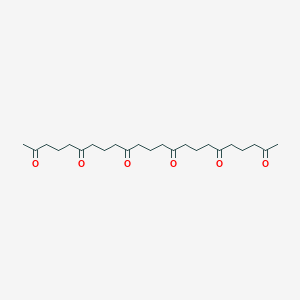
2,3,5-Trimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5-Trimethylbenzamide is an organic compound belonging to the benzamide family. Benzamides are derivatives of benzoic acid, where the carboxyl group is replaced by an amide group. This compound is characterized by the presence of three methyl groups attached to the benzene ring at positions 2, 3, and 5, and an amide group attached to the benzene ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trimethylbenzamide can be achieved through the direct condensation of 2,3,5-trimethylbenzoic acid with ammonia or an amine. This reaction typically requires a dehydrating agent to facilitate the formation of the amide bond. Common dehydrating agents include thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the amide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also incorporate catalysts to enhance the reaction rate and selectivity. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also gaining traction in industrial applications.
化学反応の分析
Types of Reactions
2,3,5-Trimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used to reduce the amide group.
Substitution: Halogens (e.g., chlorine, bromine) or nitro groups can be introduced using reagents like chlorine gas (Cl₂) or nitric acid (HNO₃) under appropriate conditions.
Major Products Formed
Oxidation: 2,3,5-Trimethylbenzoic acid.
Reduction: 2,3,5-Trimethylbenzylamine.
Substitution: Various substituted benzamides depending on the substituent introduced.
科学的研究の応用
2,3,5-Trimethylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a model compound in biochemical assays.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
作用機序
The mechanism of action of 2,3,5-Trimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amide group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby inhibiting their activity. The methyl groups can also influence the compound’s hydrophobic interactions with biological membranes, affecting its distribution and efficacy.
類似化合物との比較
Similar Compounds
2,4,6-Trimethylbenzamide: Similar structure but with methyl groups at positions 2, 4, and 6.
2,3,5-Trimethylbenzoic acid: The carboxylic acid analog of 2,3,5-Trimethylbenzamide.
2,3,5-Trimethylbenzylamine: The amine analog of this compound.
Uniqueness
This compound is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. The presence of the amide group also allows for specific interactions with biological targets, making it a valuable compound in various research applications.
特性
CAS番号 |
4380-85-2 |
|---|---|
分子式 |
C10H13NO |
分子量 |
163.22 g/mol |
IUPAC名 |
2,3,5-trimethylbenzamide |
InChI |
InChI=1S/C10H13NO/c1-6-4-7(2)8(3)9(5-6)10(11)12/h4-5H,1-3H3,(H2,11,12) |
InChIキー |
VASLPZRIDSXGTI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C(=O)N)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[2-(4-Methoxy-phenoxy)-ethyl]-1h-indole-4-carboxylic acid](/img/structure/B13942918.png)











